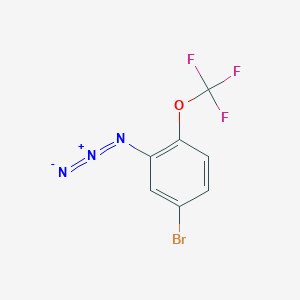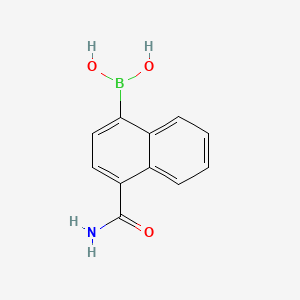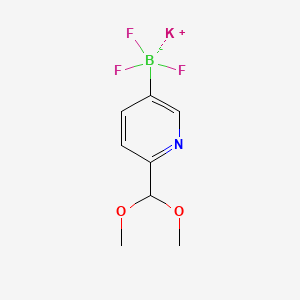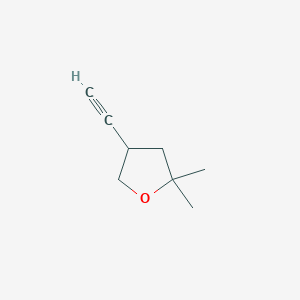![molecular formula C7H6N2OS B13459257 6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)
6-Aminothieno[3,2-b]pyridin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminothieno[3,2-b]pyridin-7-ol is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are characterized by a fused ring system consisting of a thiophene ring and a pyridine ring. The presence of an amino group at the 6th position and a hydroxyl group at the 7th position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminothieno[3,2-b]pyridin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are heated in formic acid to afford the desired thienopyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Aminothieno[3,2-b]pyridin-7-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro derivatives can be reduced to amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
6-Aminothieno[3,2-b]pyridin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Aminothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-b]pyridin-7-ol: Lacks the amino group at the 6th position.
6-Nitrothieno[3,2-b]pyridin-7-ol: Contains a nitro group instead of an amino group.
Uniqueness
6-Aminothieno[3,2-b]pyridin-7-ol is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
6-amino-4H-thieno[3,2-b]pyridin-7-one |
InChI |
InChI=1S/C7H6N2OS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,8H2,(H,9,10) |
Clave InChI |
NHKBTMAGQOTWPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=C1NC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{10,13-Dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}methanamine dihydrochloride](/img/structure/B13459177.png)



![Benzo[d]oxazol-4-ylboronic acid](/img/structure/B13459195.png)

![tert-butyl N-{2-[(piperidin-4-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B13459213.png)
![Methyl[(quinoxalin-2-yl)methyl]amine dihydrochloride](/img/structure/B13459214.png)




![9H-fluoren-9-ylmethyl N-[(2S)-4-hydroxybutan-2-yl]carbamate](/img/structure/B13459250.png)
